4,6-Dichloro-5-nitropyrimidin-2-amine
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Overview
Description
4,6-Dichloro-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl2N4O2 and a molecular weight of 208.99 g/mol . It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyrimidine ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-nitropyrimidin-2-amine typically involves the chlorination and nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-dichloropyrimidine with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in the presence of a suitable solvent and at a specific temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through crystallization or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-nitropyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation under specific conditions to form higher oxidation state products.
Common Reagents and Conditions:
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Reduction: 4,6-Dichloro-5-aminopyrimidine.
Oxidation: Higher oxidation state derivatives of pyrimidine.
Scientific Research Applications
4,6-Dichloro-5-nitropyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways . The nitro group and chlorine atoms play a crucial role in its reactivity and binding affinity to these targets . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,6-Dichloropyrimidine: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,4-Dichloro-5-nitropyrimidine: Similar structure but different substitution pattern, leading to distinct reactivity and applications.
5-Amino-4,6-dichloropyrimidine:
Uniqueness: 4,6-Dichloro-5-nitropyrimidin-2-amine is unique due to the presence of both chlorine atoms and a nitro group on the pyrimidine ring, which imparts specific reactivity and makes it a valuable intermediate in various chemical syntheses . Its ability to undergo diverse chemical reactions and its applications in multiple fields highlight its significance in scientific research and industry .
Properties
IUPAC Name |
4,6-dichloro-5-nitropyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N4O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIOZJDBYVRMAGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)N)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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